molecular formula C10H11FO B13984012 2',5'-Dimethyl-4'-fluoroacetophenone

2',5'-Dimethyl-4'-fluoroacetophenone

Cat. No.: B13984012
M. Wt: 166.19 g/mol
InChI Key: WGNKIOLXHLHWFJ-UHFFFAOYSA-N
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Description

2’,5’-Dimethyl-4’-fluoroacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a fluorine atom at the para position and two methyl groups at the ortho and meta positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-4’-fluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the use of fluorobenzoyl chloride and methyl tertiary butyl ether in a reaction vessel containing magnesium chips and ethyl alcohol. The mixture is refluxed, and sulfuric acid is added dropwise under cooling conditions to obtain the final product .

Industrial Production Methods

Industrial production of 2’,5’-Dimethyl-4’-fluoroacetophenone often employs large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-4’-fluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2’,5’-Dimethyl-4’-fluorobenzoic acid.

    Reduction: 2’,5’-Dimethyl-4’-fluoro-1-phenylethanol.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2’,5’-Dimethyl-4’-fluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles. Additionally, the presence of the fluorine atom can influence the compound’s reactivity and stability by altering the electron density on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    2’,5’-Dimethylacetophenone: Lacks the fluorine atom, resulting in different reactivity and properties.

    4’-Fluoroacetophenone: Lacks the methyl groups, affecting its steric and electronic characteristics.

    2’,4’-Dimethyl-4’-fluoroacetophenone: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

Uniqueness

2’,5’-Dimethyl-4’-fluoroacetophenone is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in selective organic transformations and specialized applications .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(4-fluoro-2,5-dimethylphenyl)ethanone

InChI

InChI=1S/C10H11FO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5H,1-3H3

InChI Key

WGNKIOLXHLHWFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C)C(=O)C

Origin of Product

United States

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